(Z)-2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N'-hydroxyacetimidamide
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Overview
Description
(Z)-2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N’-hydroxyacetimidamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolo[3,4-c]pyrrole core, which is known for its stability and reactivity. The presence of functional groups such as the hydroxyacetimidamide and ethyl groups further enhances its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N’-hydroxyacetimidamide typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor, followed by functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and consistency. Purification processes such as crystallization, distillation, or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N’-hydroxyacetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The presence of reactive sites allows for substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds. Substitution reactions can lead to a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N’-hydroxyacetimidamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a biochemical probe or as a precursor for bioactive molecules. Its interactions with biological macromolecules can provide insights into cellular processes and mechanisms.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may serve as a lead compound for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
In industrial applications, (Z)-2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N’-hydroxyacetimidamide can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of (Z)-2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Z)-2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N’-hydroxyacetimidamide include other pyrrolo[3,4-c]pyrrole derivatives, such as:
- 2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetamide
- 2-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N’-hydroxyacetimidamide
Uniqueness
What sets (Z)-2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N’-hydroxyacetimidamide apart from similar compounds is its specific functional groups and stereochemistry. The presence of the hydroxyacetimidamide group and the (Z)-configuration contribute to its unique reactivity and potential applications. These features may enhance its binding affinity to molecular targets and its overall stability.
Properties
Molecular Formula |
C10H16N4O3 |
---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
2-(5-ethyl-4,6-dioxo-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C10H16N4O3/c1-2-14-9(15)6-3-13(5-8(11)12-17)4-7(6)10(14)16/h6-7,17H,2-5H2,1H3,(H2,11,12) |
InChI Key |
ZIJJRCYUGIHCPE-UHFFFAOYSA-N |
Isomeric SMILES |
CCN1C(=O)C2CN(CC2C1=O)C/C(=N/O)/N |
Canonical SMILES |
CCN1C(=O)C2CN(CC2C1=O)CC(=NO)N |
Origin of Product |
United States |
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